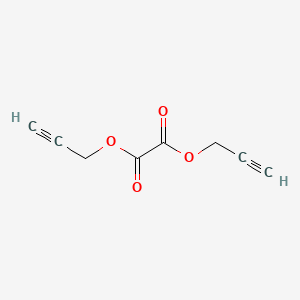

Di(prop-2-yn-1-yl) oxalate

Description

Contextualizing Di(prop-2-yn-1-yl) Oxalate (B1200264) within Ester Chemistry

Esters are a fundamental class of organic compounds characterized by the presence of a carboxyl group with the hydrogen replaced by a hydrocarbon group. Oxalate esters, in particular, are derivatives of oxalic acid and are utilized as versatile building blocks in the synthesis of a variety of significant compounds. nii.ac.jppubtexto.com They can be prepared through methods like the partial hydrolysis of symmetric diesters or the partial alkylation of oxalyl chloride. nii.ac.jp The synthesis of various diaryl oxalate esters, for instance, has been achieved using oxalyl chloride and substituted salicylates. researchgate.net

Di(prop-2-yn-1-yl) oxalate fits within this framework as a symmetrical diester. Its chemical properties are influenced by the electron-withdrawing nature of the oxalate core and the presence of the two terminal alkyne functionalities from the propargyl alcohol moieties.

Significance of Propargyl Functionality in Organic Synthesis

The propargyl group, a three-carbon chain containing a carbon-carbon triple bond, is a highly valuable functional group in organic chemistry. rawsource.com Its presence imparts significant reactivity, allowing for a wide array of chemical transformations. Propargyl alcohols, halides, and esters are common reagents used to introduce this functionality into molecules. rawsource.commdpi.com

The alkyne portion of the propargyl group can participate in numerous reactions, including:

Coupling Reactions: Facilitating the construction of complex molecular architectures. rawsource.com

Cycloadditions: Forming various carbocyclic and heterocyclic ring systems. ntnu.edunih.gov

Addition Reactions: Allowing for the introduction of new functional groups across the triple bond. uwindsor.ca

The versatility of the propargyl group makes it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. rawsource.comacs.org Propargyl radicals have also emerged as important synthetic intermediates in recent years. uwindsor.cauwindsor.ca

Overview of Academic Research Trajectories for Similar Propargyl and Oxalate Ester Compounds

Research involving propargyl esters has been a vibrant area of organic synthesis, with a significant focus on their transition metal-catalyzed reactions. Gold and rhodium catalysts, in particular, have been shown to effectively activate the alkyne unit in propargyl esters, leading to rearrangements and cycloadditions that form complex molecular structures. nih.govresearchgate.netresearchgate.net These transformations have been applied in the total synthesis of natural products. researchgate.net

Similarly, oxalate esters and their derivatives are recognized as important building blocks. nii.ac.jppubtexto.com Research has explored their use in photoredox catalysis for deoxygenation reactions and in the synthesis of novel polymers. nii.ac.jppubtexto.comchinesechemsoc.org The development of efficient and environmentally friendly methods for the synthesis of monoalkyl oxalates has also been a recent focus. rsc.org Furthermore, the chemiluminescent properties of certain diaryl oxalate esters have been investigated for applications in low-intensity illumination. researchgate.net The study of metal oxalate complexes, such as tin oxalate and silver oxalate, has been pursued for applications in energy storage and printed electronics, respectively. rit.eduacs.org

While direct and extensive research on this compound itself appears limited in the public domain, the well-established reactivity of both the propargyl and oxalate ester functionalities suggests its potential as a valuable, bifunctional building block in organic synthesis.

Chemical and Physical Properties of this compound

The following table summarizes some of the predicted and reported properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H6O4 | lookchem.comchemcd.com |

| Molecular Weight | 166.131 g/mol | lookchem.comchemcd.com |

| CAS Number | 71573-77-8 | lookchem.comchemsrc.com |

| Boiling Point (Predicted) | 198.4 ± 25.0 °C | lookchem.comchemicalbook.com |

| Density (Predicted) | 1.229 ± 0.06 g/cm³ | lookchem.com |

| LogP (Predicted) | -0.66080 | lookchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

bis(prop-2-ynyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c1-3-5-11-7(9)8(10)12-6-4-2/h1-2H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWVQLWOBPHQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617755 | |

| Record name | Diprop-2-yn-1-yl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71573-77-8 | |

| Record name | Diprop-2-yn-1-yl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(2-propynyl) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of Di Prop 2 Yn 1 Yl Oxalate

Reactivity Governed by Propargyl Moieties

The chemical behavior of Di(prop-2-yn-1-yl) oxalate (B1200264) is significantly influenced by its two terminal alkyne functionalities. These propargyl groups serve as reactive sites for a variety of addition and cyclization reactions, enabling the molecule's participation in polymer synthesis, surface modification, and the construction of complex heterocyclic systems.

The terminal alkyne groups of Di(prop-2-yn-1-yl) oxalate make it an ideal substrate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). scripps.edunih.govresearchgate.net This reaction is a powerful tool for covalently linking molecules with high efficiency and specificity under mild conditions. nih.govnih.gov The CuAAC reaction unites an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org

In the context of this compound, the two propargyl moieties can react with two equivalents of an azide-functionalized molecule (R-N₃), effectively acting as a bifunctional linker. This process is widely used in materials science for polymer cross-linking and in medicinal chemistry for conjugating molecules to biomolecular targets. nih.govmdpi.com The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the stable triazole ring. nih.govwikipedia.org

Table 1: General Conditions for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Conditions |

| Catalyst | Cu(I) source (e.g., CuI, CuBr) or Cu(II) + reducing agent (e.g., CuSO₄ + Na-Ascorbate) |

| Ligands | Often used to stabilize Cu(I) and accelerate the reaction (e.g., TBTA, THPTA) |

| Solvents | Water, t-BuOH/H₂O, DMF, DMSO |

| Temperature | Room Temperature |

| Reactants | Terminal Alkyne (e.g., this compound), Organic Azide |

| Product | 1,4-disubstituted 1,2,3-triazole |

The propargyl groups of this compound can undergo hydrosilylation, an atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond to form a vinylsilane. chemrxiv.org This transformation is typically catalyzed by transition metals, most commonly platinum or rhodium complexes. nih.govrsc.org

For propargylic substrates, controlling the stereochemistry (E/Z configuration of the resulting alkene) and regiochemistry (α- or β-addition of the silyl (B83357) group) is a key challenge. chemrxiv.org Research on propargylic alcohols, which are structurally analogous to the esterified units in this compound, has shown that high selectivity can be achieved. Using platinum catalysts like PtCl₂ with specific phosphine (B1218219) ligands (e.g., XPhos), the reaction can proceed with high regioselectivity to yield the β-isomer and high stereoselectivity for the E-alkene geometry. nih.govrsc.org The directing effect of the oxygen atom in the propargylic system plays a crucial role in achieving this control. chemrxiv.orgchemrxiv.org

The resulting vinylsilanes are versatile synthetic intermediates that can be further functionalized through reactions like Hiyama coupling or Tamao–Fleming oxidation. chemrxiv.org

Table 2: Catalyst System for Selective Hydrosilylation of Propargylic Alcohols

| Catalyst System | Regioisomer | Alkene Geometry | Reference |

| PtCl₂ / XPhos | β-position | E | nih.govrsc.org |

| Pt(dvds) with Glycidyl Silanes | β-position | E | chemrxiv.orgchemrxiv.org |

Beyond the CuAAC reaction, the alkyne functionalities of this compound can participate in various other cycloaddition reactions to form a diverse range of heterocyclic compounds. researchgate.netresearchgate.net These reactions are fundamental in synthetic chemistry for building complex molecular architectures from simpler precursors.

One major class is [3+2] cycloaddition, where the alkyne acts as a dipolarophile and reacts with a 1,3-dipole, such as a nitrone or an ylide, to generate a five-membered heterocyclic ring. nih.gov For instance, the reaction of propargyl compounds with pyridazinium ylides can produce fused pyrrolo-diazine systems. nih.gov The regioselectivity of these reactions is a critical aspect, often controlled by the electronic nature of the substituents on both the alkyne and the dipole. nih.gov

Propargyl esters can also undergo intramolecular [3+2] cycloaddition reactions catalyzed by palladium(0), involving a decarboxylative step to form substituted furans. researchgate.net Other pathways include formal [4+2] cycloadditions (Diels-Alder type reactions) and transition-metal-catalyzed annulations, which can lead to the formation of six-membered heterocycles and other complex polycyclic systems. nih.govnih.gov

Reaction Mechanisms Involving the Oxalate Ester Linkage

The oxalate ester core of this compound is not merely a passive linker; it is a functional group that can actively participate in chemical transformations, primarily through radical generation and decarboxylative processes.

Oxalate esters are effective precursors for generating carbon-centered radicals under mild conditions. pubtexto.comnii.ac.jp This property is particularly useful in modern organic synthesis, where radical reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.org The generation of radicals from oxalates can be initiated through photolysis (light-induced cleavage) or via photoredox catalysis. researchgate.netnih.gov

Under visible light photoredox catalysis, an excited photocatalyst can engage with the oxalate ester. nih.gov For instance, in a reductive quenching cycle, the excited photocatalyst can be reduced by a sacrificial electron donor, and the resulting highly reducing species can transfer an electron to the oxalate ester. This single-electron transfer (SET) induces the fragmentation of the oxalate, typically through the cleavage of the weak O–O bond followed by rapid decarboxylation (loss of two CO₂ molecules), to generate two propargyloxycarbonyl radicals, which can then undergo further transformations or decarboxylation to produce propargyl radicals. nih.govresearchgate.net Alternatively, direct photolysis of oxalate esters can also lead to the formation of alkyl radicals. researchgate.net More stable derivatives, such as N-phthalimidoyl oxalates, have been developed to facilitate these radical generation processes. pubtexto.comacs.org

The inherent tendency of the oxalate moiety to undergo decarboxylation (the loss of carbon dioxide) is a key feature of its reactivity. pubtexto.com This process transforms the oxalate into a traceless activating group, releasing the coupled fragments while generating gaseous CO₂ as the only byproduct. researchgate.net Enzymatically, this process is carried out by oxalate decarboxylase. wikipedia.orgnih.gov

In synthetic chemistry, decarboxylative reactions of oxalate esters are often coupled with transition metal catalysis, for example, using palladium. acs.orgorganic-chemistry.org In a Pd-catalyzed decarboxylative cross-coupling reaction, an organopalladium intermediate can react with an oxalate monoester. The subsequent decarboxylation step is often rate-limiting and involves a five-coordinate Pd(II) transition state. organic-chemistry.org This strategy avoids the use of toxic reagents like carbon monoxide (CO) gas typically required in traditional carbonylation methods for ester synthesis. organic-chemistry.org Such processes have been applied to create aryl esters and α-arylacetates from the corresponding oxalate precursors. acs.orgnih.gov This reactivity highlights the utility of the oxalate group as a versatile functional handle in complex organic transformations.

Peroxyoxalate Chemiluminescence Mechanisms

The peroxyoxalate reaction is one of the most efficient non-enzymatic chemical light-producing systems known. rsc.org It is the basis for the technology used in commercial glow sticks. The mechanism involves the reaction of an oxalate ester, such as this compound, with hydrogen peroxide in the presence of a catalyst and a fluorescent dye (fluorophore). wikipedia.org

The generally accepted mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroperoxide anion (formed from hydrogen peroxide, often in the presence of a base or nucleophilic catalyst like imidazole) on one of the carbonyl carbons of the oxalate ester. rsc.orgwikipedia.org This displaces one of the propargyl alcohol (prop-2-yn-1-ol) leaving groups and forms a hydroperoxy oxalate ester intermediate. nih.gov

Cyclization: The peroxy ester intermediate then undergoes an intramolecular cyclization. The peroxy oxygen attacks the second carbonyl carbon, displacing the second propargyl alcohol molecule and forming a highly unstable, high-energy four-membered ring intermediate, 1,2-dioxetanedione. rsc.orgwikipedia.org

Chemiexcitation: The 1,2-dioxetanedione intermediate is the key to light production. It rapidly decomposes into two molecules of carbon dioxide (CO2). wikipedia.org The energy released in this decomposition is substantial enough to excite the nearby fluorophore molecule to an electronic singlet excited state. wikipedia.org This step is believed to occur via a process known as chemically initiated electron exchange luminescence (CIEEL). rsc.orgnih.gov

Fluorescence: The excited fluorophore then relaxes to its ground state by emitting a photon of light, which is observed as chemiluminescence. wikipedia.org The color of the light is dependent on the specific structure of the fluorophore used.

While this compound fits the structural requirements for a peroxyoxalate reagent, specific studies detailing its quantum yield, reaction kinetics, or efficiency in comparison to commonly used aryl oxalates like bis(2,4,6-trichlorophenyl)oxalate (TCPO) are not prominent in the surveyed literature. The reactivity would be influenced by the pKa of the propargyl alcohol leaving group.

Cleavage and Deprotection Mechanisms of Oxalate Esters

The this compound molecule contains two key functional groups susceptible to cleavage: the central oxalate ester and the terminal propargyl groups. This dual functionality allows for different deprotection strategies.

Ester Cleavage: Like other esters, the oxalate core can be cleaved through hydrolysis under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base such as sodium hydroxide (B78521), a hydroxide ion acts as a nucleophile, attacking the carbonyl carbons of the ester. This leads to the irreversible cleavage of the ester bonds, yielding the oxalate salt and two molecules of propargyl alcohol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A water molecule can then act as a nucleophile, leading to a reversible hydrolysis that produces oxalic acid and propargyl alcohol.

Propargyl Group Cleavage: The propargyl groups (—CH₂C≡CH) themselves can be viewed as protecting groups for the alcohol function. A specific method for the cleavage of O-propargyl bonds has been developed, which offers an alternative to cleaving the entire ester. Palladium-catalyzed depropargylation provides a mild and convenient method for the deprotection of phenols and anilines in aqueous media without the need for copper salts. researchgate.net This methodology could potentially be applied to this compound, which would selectively remove the propargyl groups to yield the parent diol (in this case, regenerating oxalic acid) under conditions that might leave other functional groups in a more complex molecule unaffected. researchgate.net

Coordination Chemistry and this compound as a Ligand

This compound possesses two distinct functionalities that allow it to act as a versatile ligand in coordination chemistry: the central oxalate moiety and the two terminal alkyne groups. The oxalate group is a classic bidentate chelating ligand, forming stable five-membered rings with metal ions through its two oxygen atoms. wikipedia.orgpurdue.edu Transition metal oxalate complexes are numerous and have been extensively studied. wikipedia.org

Concurrently, the terminal alkyne functions of this compound provide additional coordination sites. Research has shown that these alkyne groups readily react with metal carbonyl complexes, demonstrating a different mode of binding.

Specific research has demonstrated the reactivity of the alkyne groups of this compound with cobalt carbonyl complexes. In a reaction with octacarbonyldicobalt, Co₂(CO)₈, the alkyne moieties coordinate to the cobalt centers. researchgate.net This reaction leads to the formation of a new, larger complex where each alkyne unit is capped by a Co₂(CO)₆ fragment. researchgate.netresearchgate.net

The crystal structure of the resulting product, (μ-COOCH₂C₂H)₂[Co₂(CO)₆]₂, has been determined. researchgate.net This confirms that the coordination occurs at the C≡C triple bonds, transforming them into a C₂Co₂ core, while the central oxalate ester linkage remains intact. researchgate.net This reactivity showcases the ability of this compound to act as a bridging ligand that connects two distinct dimetallic units.

| Reactant | Product | Coordinating Group | Resulting Core Structure | Reference |

|---|---|---|---|---|

| This compound | (μ-COOCH₂C₂H)₂[Co₂(CO)₆]₂ | Alkyne (C≡C) | C₂Co₂ | researchgate.netresearchgate.net |

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While there are no specific reports detailing the use of this compound as a primary building block in MOF synthesis, its structure makes it a highly promising candidate for two distinct roles.

First, the oxalate core can serve as the primary linking group. Oxalate-based MOFs are well-known, where the oxalate ligand connects metal centers to form extended porous networks. mdpi.comresearchgate.net If this compound were used in this manner, it would result in a MOF structure with pendant, uncoordinated propargyl groups lining the pores.

Second, these pendant alkyne functionalities would make the resulting MOF an ideal platform for post-synthetic modification (PSM). mdpi.com PSM is a powerful technique where the structure of a pre-formed MOF is chemically altered to introduce new functionalities. researchgate.net The terminal alkyne groups are perfectly suited for highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the covalent attachment of a wide variety of molecules (e.g., catalysts, fluorescent tags, or biomolecules) to the internal surface of the MOF, tailoring its properties for specific applications like catalysis, sensing, or gas separation. mdpi.com

| Potential Role | Functional Group Involved | Description | Potential Advantage |

|---|---|---|---|

| Primary Linker | Oxalate Group | The oxalate core coordinates with metal ions to form the framework structure. | Creates a framework with pores decorated with reactive alkyne groups. mdpi.comresearchgate.net |

| Platform for Post-Synthetic Modification | Propargyl (Alkyne) Group | The pendant alkyne groups within the MOF pores can be modified via "click" chemistry after the framework is synthesized. | Allows for the introduction of diverse functionalities to tailor the MOF's properties for specific applications. mdpi.comresearchgate.net |

Advanced Spectroscopic and Structural Characterization of Di Prop 2 Yn 1 Yl Oxalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. For Di(prop-2-yn-1-yl) oxalate (B1200264), a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, offering insights into the connectivity and spatial relationships of the atoms within the molecule.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, NOESY, HSQC, HMBC) Analysis

The structural confirmation of Di(prop-2-yn-1-yl) oxalate is robustly achieved through a suite of NMR experiments. One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. In a patent describing related energetic compounds, the ¹H NMR spectrum of this compound was recorded in a mixture of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and sulfuric acid (H₂SO₄), showing characteristic signals for the propargyl protons. researchgate.net Similarly, the ¹³C NMR spectrum in the same solvent system revealed the expected resonances for the carbonyl, alkyne, and methylene (B1212753) carbons. researchgate.net

To establish unambiguous assignments and connectivity, a series of two-dimensional NMR experiments are essential. While specific 2D NMR data for this compound is not extensively reported in publicly available literature, the standard application of these techniques would proceed as follows:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, confirming the connectivity within the propargyl fragments, specifically between the methylene (CH₂) and the terminal alkyne (CH) protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the methylene and terminal alkyne carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in connecting the propargyl fragments to the central oxalate core by showing correlations between the methylene protons and the carbonyl carbon of the oxalate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. For a relatively small and flexible molecule like this compound, NOESY could reveal through-space interactions that might provide insights into preferred conformations in solution.

A detailed analysis combining these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data tables below.

Table 1: Hypothetical ¹H NMR Data for this compound Data presented is based on typical chemical shifts for similar functional groups and is for illustrative purposes.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 1 | ~4.80 | d | ~2.4 | -O-CH₂- |

| 2 | ~2.60 | t | ~2.4 | ≡C-H |

Table 2: Hypothetical ¹³C NMR Data for this compound Data presented is based on typical chemical shifts for similar functional groups and is for illustrative purposes.

| Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| a | ~154 | C=O |

| b | ~78 | -C≡ |

| c | ~75 | ≡C-H |

| d | ~54 | -O-CH₂- |

Investigation of Nuclear Singlet States and Long-Lived Spin Systems

The study of nuclear singlet states and long-lived spin systems is an advanced NMR technique used to investigate slow dynamic processes and to probe subtle aspects of molecular symmetry. These states can possess significantly longer lifetimes than conventional spin polarization, enabling the study of processes on extended timescales. For a molecule like this compound, which possesses pairs of chemically equivalent but magnetically inequivalent protons (the two CH₂ groups and the two CH groups), it could potentially serve as a substrate for creating and studying long-lived singlet states. However, there is no specific research available in the public domain that has investigated nuclear singlet states in this compound. Such a study would be a novel research direction, potentially yielding insights into the molecule's conformational dynamics and relaxation properties.

Variable Temperature NMR Studies

Variable Temperature (VT) NMR is a powerful tool for studying dynamic processes within molecules, such as conformational changes or restricted bond rotations. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide thermodynamic and kinetic information about the processes occurring.

For this compound, VT-NMR could be employed to study the rotation around the C-O and C-C single bonds. At lower temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a time-averaged spectrum. While the principles of VT-NMR are well-established for esters, specific studies on this compound are not readily found in the literature. Such an investigation could provide valuable data on the energy barriers to bond rotation within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. This is a critical step in the definitive identification of a newly synthesized compound or for confirming the identity of a known substance. While specific HRMS data for this compound is not present in the searched literature, a hypothetical analysis would yield an exact mass that corresponds to its chemical formula, C₈H₆O₄. This would be presented as a measured m/z value for the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) that matches the calculated theoretical mass to within a few parts per million (ppm).

Table 3: Theoretical Exact Mass for this compound Adducts

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₇O₄⁺ | 167.0339 |

| [M+Na]⁺ | C₈H₆O₄Na⁺ | 189.0158 |

| [M+K]⁺ | C₈H₆O₄K⁺ | 204.9898 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often with minimal fragmentation. It is a common method for generating ions for mass spectrometric analysis. The use of ESI-MS has been mentioned in the context of analyzing reaction mixtures containing this compound. researchgate.net In a typical ESI-MS experiment on this compound, one would expect to observe the molecular ion, likely as adducts with protons ([M+H]⁺) or alkali metal ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), depending on the solvent and any additives used. The observation of these ions would confirm the molecular weight of the compound. Further fragmentation, if induced, could provide additional structural information by revealing characteristic neutral losses, such as the loss of a propargyl group or carbon dioxide.

Surface Characterization by Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. carleton.eduphi.com This method involves bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. nist.gov These secondary ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio, allowing for the generation of a high-resolution mass spectrum of the surface. phi.com

For this compound, TOF-SIMS analysis would provide detailed information about its surface chemistry, including the presence of contaminants, the orientation of the molecules at the surface, and the fragmentation patterns that are characteristic of its structure. The high mass resolution of TOF-SIMS allows for the differentiation of ions with very similar nominal masses, which would be crucial in identifying specific fragments of the this compound molecule. carleton.edu

In a hypothetical TOF-SIMS analysis of this compound, the resulting mass spectrum would be expected to show characteristic peaks corresponding to the parent molecule and its various fragments. The fragmentation of the ester and propargyl groups would lead to a series of specific secondary ions. For instance, cleavage of the ester bond could result in ions corresponding to the propargyl group and the oxalate moiety. Further fragmentation of the propargyl group (C3H3) could also be observed. nih.gov The detection of these characteristic fragments would confirm the presence and surface distribution of the compound.

Moreover, TOF-SIMS imaging can be employed to map the spatial distribution of this compound on a surface with sub-micron resolution. phi.comnih.gov This is particularly useful for assessing the uniformity of a coating or the presence of impurities on a substrate. Retrospective analysis of the collected data allows for the generation of chemical maps for any ion of interest after the initial experiment has been completed. carleton.edu

Table 1: Predicted Key Ion Fragments in TOF-SIMS Analysis of this compound

| Predicted Ion Fragment | Chemical Formula | Potential Origin |

|---|---|---|

| Propargyl Cation | [C3H3]+ | Fragmentation of the propargyl group |

| Oxalate Fragment | [C2O4]- | Cleavage of the ester linkage |

| Propargyloxycarbonyl Fragment | [C4H3O2]+ | Fragmentation of the ester and propargyl group |

| Parent Molecule Ion | [C8H6O4]+ | Intact sputtered molecule |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. journalwjbphs.comnih.gov The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for qualitative analysis. nih.gov

In the case of this compound, the FTIR spectrum would be dominated by the characteristic absorption bands of its two primary functional groups: the alkyne and the ester. The terminal alkyne (C≡C-H) is expected to show a sharp, strong absorption band for the ≡C-H stretch in the region of 3330-3270 cm⁻¹. orgchemboulder.comlibretexts.org The carbon-carbon triple bond (C≡C) stretch will appear as a weaker absorption in the 2260-2100 cm⁻¹ range. orgchemboulder.comlibretexts.org The presence of both of these bands is a strong indicator of a terminal alkyne. dummies.com

The ester functional group (R-C(=O)-O-R') exhibits several characteristic bands. A strong, sharp absorption due to the carbonyl (C=O) stretch is typically observed around 1735 cm⁻¹ for saturated esters. libretexts.org Additionally, two strong absorptions corresponding to the C-O stretching vibrations are expected in the 1300-1000 cm⁻¹ region. libretexts.org The specific positions of these bands can be influenced by the molecular structure and the presence of neighboring functional groups.

The FTIR spectrum of this compound would therefore be a composite of these characteristic absorptions. The identification of these specific bands would allow for the confirmation of the compound's structure and the assessment of its purity by checking for the absence of bands corresponding to potential impurities, such as alcohols (broad O-H stretch around 3400 cm⁻¹) or carboxylic acids (very broad O-H stretch and a C=O stretch). dummies.com

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne | ≡C-H Stretch | 3330-3270 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2260-2100 | Weak to Medium |

| Ester | C=O Stretch | ~1735 | Strong, Sharp |

| Ester | C-O Stretch | 1300-1000 | Strong |

| Alkane | C-H Stretch | 3000-2850 | Medium |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. walisongo.ac.id It is based on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com When photons interact with a molecule, they can be scattered with a change in energy, and this energy difference corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. walisongo.ac.id

For this compound, Raman spectroscopy would be highly effective in analyzing the vibrational modes of the carbon-carbon triple bond and the oxalate backbone. The C≡C stretching vibration of the alkyne group, which is often weak in FTIR, typically gives a strong and sharp signal in the Raman spectrum in the 2100-2250 cm⁻¹ region. nih.gov This makes Raman an excellent tool for studying the alkyne functionality in the molecule.

The oxalate group also has characteristic Raman bands. Strong signals in the 1400-1600 cm⁻¹ region are generally considered diagnostic for oxalate compounds. researchgate.net Specifically, bands corresponding to the symmetric and asymmetric stretching of the C-O bonds and the C-C stretch of the oxalate moiety are expected. researchgate.netresearchgate.net The symmetry of the oxalate ion can influence the activity of its vibrational modes in the Raman spectrum. walisongo.ac.id

Raman spectroscopy can also be used for quantitative analysis. For instance, the intensity of a characteristic Raman band can be correlated with the concentration of the compound. optica.org This could be applied to determine the purity of this compound or to study its concentration in a mixture. Furthermore, because Raman spectroscopy is not sensitive to water, it is well-suited for studying samples in aqueous solutions. surrey.ac.uk

Table 3: Predicted Key Raman Shifts for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne | C≡C Stretch | 2100-2250 | Strong, Sharp |

| Alkyne | ≡C-H Stretch | ~3300 | Medium |

| Oxalate | Symmetric C-O Stretch | ~1460-1480 | Strong |

| Oxalate | C-C Stretch | ~800-900 | Medium |

| Ester | C=O Stretch | ~1735 | Medium |

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to calculate the electron density distribution within the crystal, from which the positions of the atoms can be determined with high precision. mdpi.com

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its absolute structure. This would include precise bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state. The planarity or non-planarity of the oxalate moiety, which can be influenced by crystal packing forces, could be definitively established. researchgate.netjournalspress.com

Furthermore, SCXRD is the gold standard for determining stereochemistry. While this compound itself is achiral, this technique would be invaluable for characterizing chiral derivatives. The analysis can distinguish between enantiomers and determine the absolute configuration of stereocenters. nih.gov

The crystal packing of this compound could also be elucidated, revealing intermolecular interactions such as hydrogen bonds or van der Waals forces that govern the solid-state structure. This information is crucial for understanding the physical properties of the material, such as its melting point and solubility. While no published crystal structure for this compound is currently available, the general methodology of SCXRD would be directly applicable if suitable crystals were grown.

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction of this compound

| Structural Information | Description |

|---|---|

| Atomic Coordinates | Precise 3D positions of all atoms in the unit cell. |

| Bond Lengths and Angles | Accurate measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | Determination of the conformation of the molecule, including the orientation of the propargyl groups relative to the oxalate plane. |

| Crystal System and Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other interactions that influence crystal packing. |

Advanced Structural Analysis via Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. crystalexplorer.net By mapping properties like normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. The surface is defined by partitioning the crystal's electron density into molecular regions, allowing for a detailed examination of how molecules interact with their neighbors. crystalexplorer.net

For this compound, a crystal structure would be required for this analysis. Although a specific structure for this compound is not publicly available, analysis of other crystals containing propargyl moieties provides insight into the expected interactions. github.ionih.govnih.gov The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts.

The primary interactions expected to stabilize the crystal packing of this compound would include:

Hydrogen-Hydrogen (H···H) contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the propargyl groups. nih.govnih.gov

Oxygen-Hydrogen/Hydrogen-Oxygen (O···H/H···O) contacts: These would involve the ester oxygen atoms of the oxalate core and hydrogen atoms from neighboring propargyl groups, representing weak C–H···O hydrogen bonds. nih.gov

Carbon-Carbon (C···C) contacts: Potential π-π stacking interactions could occur between the alkyne groups of neighboring molecules.

The fingerprint plots graphically represent these interactions, with distinct features corresponding to each type of contact. For instance, the O···H interactions would appear as characteristic "spikes" on the plot. By decomposing the fingerprint plot, the percentage contribution of each interaction to the total Hirshfeld surface can be calculated, providing a quantitative measure of their importance in the crystal structure.

| Interaction Type | Expected Contribution | Description |

| H···H | High | Represents contacts between hydrogen atoms on adjacent molecules. Often the largest contributor. nih.govnih.gov |

| C···H / H···C | Significant | Arises from interactions between carbon and hydrogen atoms of neighboring molecules. |

| O···H / H···O | Moderate | Corresponds to weak hydrogen bonds involving the oxalate ester oxygen atoms. nih.gov |

| C···C | Low to Moderate | May indicate π-π interactions between the alkyne functionalities. |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Binding Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of a molecule. nih.gov

For this compound, the primary chromophore is the oxalate ester group (-O-C(=O)-C(=O)-O-). The oxalate ion itself is known to absorb UV radiation. researchgate.net The electronic transitions expected for this compound would likely be:

n → π* transitions: Involving the non-bonding (n) electrons on the oxygen atoms of the carbonyl groups and the anti-bonding π* orbitals of the C=O bonds.

π → π* transitions: Associated with the π electrons of the carbonyl groups.

The alkyne (C≡C) groups may also contribute to the UV spectrum, although their absorption is typically weak and occurs at shorter wavelengths. The solvent used for the analysis can influence the position and intensity of absorption bands. Studies on oxalic acid have shown absorption maxima in the deep UV region, around 190 nm. researchgate.net Analysis of this compound would likely reveal characteristic absorption bands corresponding to its ester functionality.

| Transition Type | Associated Functional Group | Expected Wavelength Region |

| n → π | Oxalate ester (C=O) | Longer wavelength UV (e.g., >250 nm) |

| π → π | Oxalate ester (C=O) | Shorter wavelength UV (e.g., <250 nm) |

| π → π* | Alkyne (C≡C) | Deep UV (e.g., <200 nm) |

Thermal Analysis

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ebatco.com It is used to determine the thermal stability of a material and to study its decomposition pathways. ebatco.comebatco.com

While a specific TGA thermogram for this compound is not available, the thermal behavior of other organic and inorganic oxalates has been well-studied. rsc.orgrsc.orgnih.gov The decomposition of these compounds often occurs in distinct, sequential steps. netzsch.com For this compound, a plausible decomposition pathway in an inert atmosphere might involve:

Initial Decomposition: The initial mass loss could correspond to the cleavage and volatilization of the two propargyl (prop-2-yn-1-yl) groups.

Decomposition of the Oxalate Core: Following the loss of the ester groups, the remaining oxalate structure would decompose, typically releasing carbon monoxide (CO) and carbon dioxide (CO₂).

The TGA curve would show one or more steps, with the temperature of each step indicating the thermal energy required to break specific bonds. The percentage of mass lost at each stage can be correlated with the molecular weight of the fragments being lost, allowing for the elucidation of the decomposition mechanism. For example, the thermal decomposition of calcium oxalate monohydrate proceeds in three well-defined steps: loss of water, followed by loss of carbon monoxide, and finally loss of carbon dioxide. netzsch.comumw.edu.pl

| Decomposition Step | Plausible Lost Fragment(s) | Expected Temperature Range |

| Step 1 | Propargyl groups (C₃H₃) | Lower temperature range |

| Step 2 | Carbon Monoxide (CO) | Intermediate temperature range |

| Step 3 | Carbon Dioxide (CO₂) or further fragmentation | Higher temperature range |

Advanced Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and composition. researchgate.net It is widely used to characterize the morphology, including crystal shape, particle size, and surface texture, of solid materials. researchgate.net

In the context of this compound, which is expected to be a crystalline solid at room temperature, SEM analysis would be invaluable for visualizing its micro- and nanostructure. Although no SEM images of this specific compound are published, studies on other oxalate crystals, such as calcium oxalate, demonstrate the level of detail that can be obtained. researchgate.netjohnshopkins.edu

SEM analysis of a recrystallized sample of this compound would reveal:

Crystal Habit: The characteristic external shape of the crystals (e.g., plates, needles, prisms).

Particle Size Distribution: The range and average size of the crystalline particles.

Surface Features: The presence of any defects, steps, or secondary growth on the crystal faces.

Aggregation: How individual crystals agglomerate to form larger structures.

This morphological information is crucial as it can influence the bulk properties of the material, such as its solubility, dissolution rate, and handling characteristics.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features

Transmission Electron Microscopy (TEM) is a powerful imaging technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. This method is capable of providing high-resolution, two-dimensional images of a sample's internal structure, morphology, and crystallographic information at the nanoscale. For this compound and its derivatives, particularly in the context of self-assembly or the formation of coordination polymers, TEM would be an invaluable tool.

Principles and Applications:

In a TEM analysis, a high-energy electron beam is focused onto a sample. The interactions of the electrons with the atoms in the sample, such as elastic and inelastic scattering, create contrast in the transmitted electron beam. This contrast is then magnified and focused by a series of electromagnetic lenses to produce an image on a fluorescent screen, photographic film, or a digital camera.

For derivatives of this compound that are designed to self-assemble into larger, ordered structures, TEM could reveal the resulting morphology. For instance, studies on other metal-oxalate materials have shown the formation of diverse nanoscale morphologies such as nanosheets and nanorods, with the final structure being influenced by factors like the solvent used during synthesis. nih.gov Similarly, self-assembled triaza-copper(II)-oxalate hybrids have been shown to form three-dimensional networks with nanoscale one-dimensional channels. nih.gov Should this compound be used as a ligand to create similar metal-organic frameworks, TEM would be essential in visualizing these nanoscale architectures.

Hypothetical Research Findings:

If this compound derivatives were to form nanoscale assemblies, TEM analysis would be expected to provide detailed information on their size, shape, and arrangement. High-Resolution TEM (HR-TEM) could even resolve the crystal lattice of crystalline domains within these assemblies.

Table 1: Potential Nanoscale Morphologies of this compound Derivatives Observable by TEM

| Morphology | Description | Analogous System |

| Nanosheets | Two-dimensional structures with high aspect ratios. | [Zn(C₂O₄)(EG)] nih.gov |

| Nanorods | One-dimensional, rod-shaped structures. | [Co(C₂O₄)(OH₂)₂] nih.gov |

| Nanofibers | Fiber-like structures with diameters in the nanometer range. | MCM-41 mesoporous material nanofibers waset.org |

| Vesicles/Micelles | Spherical assemblies formed in solution. | Block copolymers scribd.com |

| 1D Channels | Ordered porous structures within a larger framework. | Triaza-copper(II)-oxalate hybrids nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for characterizing thin films and surfaces.

Principles and Applications:

XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated from their kinetic energy, and this binding energy is specific to the element and its chemical environment.

For this compound, XPS would be expected to provide a detailed analysis of its surface elemental composition, confirming the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would offer insight into the different chemical states of these atoms within the molecule. For example, the C 1s spectrum could be deconvoluted to distinguish between the carbons of the alkyne group (C≡C-H), the methylene group (-CH₂-), and the oxalate group (O-C=O). Similarly, the O 1s spectrum would show peaks corresponding to the carbonyl (C=O) and ester (C-O) oxygen atoms.

In studies of propargyl-functionalized cellulose (B213188) acetate (B1210297), the grafting of the propargyl group led to a clear increase in the C-(C,H) peak ratio in the C 1s spectrum, confirming the successful functionalization. researchgate.net A similar approach could be used to monitor reactions involving the alkyne functionalities of this compound.

Hypothetical Research Findings:

An XPS analysis of this compound would provide quantitative elemental data. Furthermore, for derivatives involving other elements, such as metals in coordination complexes, XPS would be able to determine the elemental composition and the oxidation state of the metal ions.

Table 2: Expected Binding Energies in the XPS Spectrum of this compound

| Element | Orbital | Functional Group | Expected Binding Energy (eV) | Reference/Analogy |

| Carbon | C 1s | C≡C-H | ~284.5 - 285.0 | General for sp-hybridized carbon |

| Carbon | C 1s | -CH₂- | ~285.0 | General for aliphatic carbon |

| Carbon | C 1s | O-C=O | ~289.0 | Propargyl-functionalized cellulose acetate researchgate.net |

| Oxygen | O 1s | C=O | ~531.5 - 532.5 | General for carbonyl oxygen |

| Oxygen | O 1s | C-O | ~533.0 - 534.0 | General for ester oxygen |

Computational and Theoretical Investigations of Di Prop 2 Yn 1 Yl Oxalate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of di(prop-2-yn-1-yl) oxalate (B1200264). DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size and complexity.

The first step in the theoretical investigation of di(prop-2-yn-1-yl) oxalate involves optimizing its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For organic molecules like this compound, which possess rotatable single bonds, multiple conformations can exist. Conformational analysis is therefore crucial to identify the most stable conformers and understand their relative energies. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), to ensure reliable results. The optimized geometry provides foundational data for all subsequent computational analyses.

The electronic behavior of this compound is primarily understood through the analysis of its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. ekb.eg A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, such as the oxygen atoms of the oxalate group and the triple bonds of the propargyl groups. Conversely, the LUMO is distributed over the electron-deficient areas. The precise energy values of the HOMO, LUMO, and the energy gap are calculated using DFT methods. These values help in understanding intramolecular charge transfer processes within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative)

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |

| Global Softness (S) | The reciprocal of global hardness, indicating higher reactivity. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | The negative of electronegativity, related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

Note: The actual values for these parameters would be obtained from specific DFT calculations.

DFT calculations are instrumental in predicting various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. A good correlation between the calculated and experimental spectra confirms that the optimized geometry is a true representation of the molecule. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing insights into the nature of electronic transitions, such as π to π* or n to π* transitions. researchgate.net The calculated absorption wavelengths can be compared with experimental UV-Vis spectra to further validate the theoretical approach.

DFT can be used to model the reaction pathways involving this compound. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, connecting reactants to products. By calculating the energy of the transition state, the activation energy for a particular reaction can be determined. This information is crucial for understanding the kinetics and mechanism of reactions in which this compound participates. For complex reactions, this analysis can reveal the step-by-step mechanism and identify any reaction intermediates.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods can provide further insights into the properties of this compound. These calculations can offer a more detailed understanding of electron correlation effects, which are important for accurately describing the electronic structure. Natural Bond Orbital (NBO) analysis is a common technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides information about charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This visual representation is useful for predicting how the molecule will interact with other chemical species. nih.gov

Molecular Dynamics Simulations (Potential area for complex interactions)

While DFT and other quantum chemical methods are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the behavior of this compound in a condensed phase, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.

For this compound, MD simulations could be used to study its interactions with other molecules, such as solvents or reactants. This could be particularly useful for understanding its behavior in solution or its role in more complex chemical systems. For example, simulations could model how the molecule diffuses in a solvent or how it interacts with a surface or a biological macromolecule. While specific MD studies on this compound are not widely reported, this remains a promising area for future research to understand its behavior in more complex environments.

Intermolecular Interaction Analysis (e.g., Quantitative Hirshfeld Surface Analysis)

Computational chemistry offers profound insights into the intermolecular interactions that govern the crystal packing and solid-state architecture of molecular compounds. For molecules like this compound, which possess a variety of functional groups, understanding these non-covalent interactions is key to predicting their physicochemical properties. While specific quantitative Hirshfeld surface analysis data for this compound is not available in the cited literature, the methodology can be illustrated using a closely related compound containing the prop-2-yn-1-yl moiety: 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one. This analysis provides a framework for understanding the types of interactions that would be significant for this compound.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the molecular environment emerges.

The dnorm surface highlights regions of intermolecular contact. Negative dnorm values, typically appearing as red spots, indicate contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds. Positive values, shown in blue, represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.

For the illustrative compound, 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, the Hirshfeld surface analysis reveals the predominant role of hydrogen bonding and van der Waals forces in establishing the crystal packing. nih.gov The quantitative contributions of the most significant intermolecular contacts are detailed in the table below.

Table 1: Percentage Contributions of Intermolecular Contacts for 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one from Hirshfeld Surface Analysis nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.2 |

| H···C/C···H | 20.9 |

| H···O/O···H | 17.8 |

| H···N/N···H | 12.2 |

The data clearly indicates that H···H contacts are the most abundant, accounting for over a third of all interactions, which is typical for organic molecules rich in hydrogen atoms. nih.gov The significant contributions from H···C/C···H, H···O/O···H, and H···N/N···H contacts underscore the importance of both non-specific van der Waals interactions and more specific hydrogen bonds in the crystal structure. nih.gov The H···O/O···H and H···N/N···H interactions are direct evidence of hydrogen bonding, which, along with C-H···O interactions, forms a three-dimensional network in the crystal. nih.gov

In the context of this compound, a similar analysis would be expected to reveal significant contributions from H···H and H···O/O···H contacts, given the presence of the oxalate group's oxygen atoms as potential hydrogen bond acceptors and the numerous hydrogen atoms on the propargyl groups. The alkyne moieties could also participate in C-H···π interactions, which would be quantifiable through this type of analysis. The π-systems of the carbonyl groups might also engage in π-π stacking interactions, although these are generally less prevalent in acyclic systems.

Advanced Research Applications and Methodological Development Utilizing Di Prop 2 Yn 1 Yl Oxalate

Contribution to Supramolecular Chemistry and Host-Guest Recognition

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are non-covalent. Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule to a larger "host" molecule.

While specific studies on Di(prop-2-yn-1-yl) oxalate (B1200264) in host-guest chemistry are not prominent, its structural features suggest a potential role. The terminal alkyne groups can participate in non-covalent interactions such as hydrogen bonding (with appropriate donors) and π-stacking. The oxalate core, with its electron-rich oxygen atoms, could also engage in various intermolecular forces. For instance, it could be explored as a guest molecule within hydrophobic cavities of macrocyclic hosts like cyclodextrins or calixarenes. The rigid nature of the propargyl groups could influence the geometry of binding within a host cavity.

Table 1: Potential Host-Guest Interactions Involving Di(prop-2-yn-1-yl) Oxalate (Hypothetical)

| Host Molecule Type | Potential Interaction with this compound | Expected Outcome |

|---|---|---|

| Cyclodextrins | Inclusion of the propargyl groups within the hydrophobic cavity. | Formation of a stable inclusion complex, potentially altering the solubility or reactivity of the oxalate. |

| Calixarenes | π-π stacking interactions between the alkyne groups and the aromatic rings of the calixarene. | Selective recognition and binding. |

Role in Polymer Chemistry and Functional Material Science

The bifunctional nature of this compound, possessing two reactive alkyne terminals, makes it a promising candidate for applications in polymer chemistry and the development of functional materials.

The terminal alkyne groups of this compound can undergo various polymerization reactions. Most notably, it could serve as a monomer in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form polytriazoles. This approach allows for the synthesis of well-defined polymer structures under mild conditions.

Furthermore, its two reactive sites allow it to act as a cross-linking agent. When introduced into a polymerizing system containing other monomers, this compound can form bridges between polymer chains, leading to the formation of a three-dimensional network. This cross-linking can significantly enhance the thermal and mechanical properties of the resulting polymer.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-reactant | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Diazides | Polytriazole | High thermal stability, tunable properties. |

| Sonogashira Coupling | Dihalides | Poly(phenylene ethynylene) derivatives | Conjugated polymers with potential optoelectronic applications. |

The high carbon content and the presence of reactive functional groups make this compound a potential precursor for advanced materials. Upon thermal treatment, the alkyne groups can undergo cyclotrimerization or other cross-linking reactions to form a highly cross-linked, carbon-rich network. This could be a route to synthesizing carbonaceous materials with tailored properties.

Additionally, the oxalate ester linkage is susceptible to hydrolysis. This feature could be exploited in the design of degradable polymers or materials where the release of a component is desired under specific conditions. The combination of reactive alkyne groups and a cleavable ester linkage within the same molecule offers a unique design element for functional organic materials.

Development of Novel Synthetic Methodologies in Organic Chemistry

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methods.

The rigid framework of this compound could be advantageous in controlling the selectivity of chemical reactions. The fixed distance and orientation between the two alkyne groups could influence the approach of reagents, potentially leading to high levels of stereoselectivity or regioselectivity in reactions such as hydroboration, hydrogenation, or metal-catalyzed couplings. The development of chiral catalysts that can differentiate between the two prochiral alkyne groups could open avenues for asymmetric synthesis.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Cyclodextrins |

Advancement in Analytical Chemistry Techniques

The unique bifunctional nature of this compound, featuring a central oxalate core and two terminal alkyne groups, positions it as a valuable reagent in the advancement of modern analytical chemistry. Its structure allows for innovative applications in sample preparation and analysis, particularly in enhancing the sensitivity and selectivity of methods for detecting trace-level compounds.

Utilization in Derivatization Strategies for Trace Analysis

Derivatization is a cornerstone of trace analysis, employed to modify an analyte to improve its chemical or physical properties for separation and detection. Key goals of derivatization include increasing the volatility or solubility of an analyte, enhancing its stability, or introducing a specific "tag" that can be detected with high sensitivity by techniques such as fluorescence, mass spectrometry, or electrochemical detection.

This compound is particularly well-suited for advanced derivatization strategies based on the principles of click chemistry. The terminal alkyne functionalities of the molecule are ideal substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is renowned for its high efficiency, specificity, mild reaction conditions, and high yields, making it a superior method for chemical ligation.

In the context of trace analysis, this compound can be employed as a bifunctional linking reagent. For instance, it can be used to couple an azide-modified analyte to an azide-functionalized reporter molecule. This strategy allows for the indirect detection of analytes that lack a suitable chromophore or fluorophore. By tagging the analyte with a highly fluorescent or electrochemically active molecule via the this compound bridge, the detection sensitivity can be amplified by several orders of magnitude. Furthermore, its symmetrical structure allows for the simultaneous capture and labeling of two azide-containing molecules, enabling its use in the development of sophisticated analytical assays and sensors.

| Functional Group Pair | Reaction Type | Typical Conditions | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| Alkyne + Azide (B81097) | Cu(I)-Catalyzed Cycloaddition (Click Chemistry) | Aqueous or organic solvents, room temperature, Cu(I) catalyst | High specificity, quantitative yields, biocompatible, forms stable triazole link | Requires copper catalyst which may need removal |

| Amine + Isothiocyanate | Addition | Basic pH | Forms stable thiourea (B124793) linkage, widely used for amino acids | Potential for side reactions, pH-sensitive |

| Carboxyl + Carbodiimide/Amine | Amide Bond Formation | Requires activating agent (e.g., EDC, DCC) | Forms stable amide bond | Activating agents can be unstable, potential for side products |

| Thiol + Maleimide | Michael Addition | Neutral to slightly basic pH | Highly specific for thiols, rapid reaction | Maleimide can hydrolyze at high pH |

Applications in Advanced Chemiluminescence Systems

Peroxyoxalate chemiluminescence (POCL) is among the most efficient non-enzymatic chemical light-producing reactions known and serves as the basis for numerous analytical methods and commercial products like glow sticks. wikipedia.org The reaction mechanism involves the base-catalyzed reaction of an oxalate ester with hydrogen peroxide to generate a high-energy intermediate, which is widely accepted to be 1,2-dioxetanedione. wikipedia.orgrsc.org This intermediate is not the light emitter itself. Instead, it transfers its energy to a suitable fluorophore (activator), which is excited to a singlet state and subsequently emits light upon relaxation to its ground state. wikipedia.orgtaylorfrancis.com This process of indirect light emission is known as chemically initiated electron exchange luminescence (CIEEL). wikipedia.orgrsc.org

The intensity and duration of the light emission are highly dependent on the chemical structure of the oxalate ester, specifically the nature of the phenol (B47542) or alcohol leaving group. researchgate.netchemedx.org Widely used esters like bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) are highly efficient but release toxic chlorinated or nitrated phenols as byproducts. wikipedia.orgchegg.com This has prompted research into "greener" oxalate esters that utilize non-toxic, biodegradable leaving groups. researchgate.netchemedx.orgacs.org

This compound represents a significant advancement in this area. Upon reaction with hydrogen peroxide, it releases two molecules of propargyl alcohol. Propargyl alcohol is considerably less toxic than the halogenated phenols produced by conventional POCL reagents, positioning this compound as an environmentally benign alternative.

Beyond its "green" credentials, the terminal alkyne groups offer novel opportunities for creating advanced, functional chemiluminescent materials. These alkyne handles can be used to covalently attach the oxalate moiety to polymers, solid supports, or nanoparticles via click chemistry. Such immobilization could lead to the development of reusable chemiluminescent sensors, materials with tunable light-emitting properties, or targeted diagnostic agents where the light-producing reaction is localized to a specific site.

| Oxalate Ester | Abbreviation | Leaving Group | Relative Toxicity of Leaving Group | Key Features |

|---|---|---|---|---|

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | 2,4,6-Trichlorophenol | High | High quantum yield, commonly used standard. wikipedia.org |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | 2,4-Dinitrophenol | High | High reactivity, used in rapid assays. wikipedia.org |

| Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | CPPO | 2,4,5-Trichloro-6-carbopentoxyphenol | High | High solubility, long-lasting glow. wikipedia.org |

| Divanillyl oxalate | DVO | Vanillin | Low | "Green" alternative, derived from natural product. researchgate.netacs.org |

| This compound | - | Propargyl alcohol | Low | Environmentally benign; contains functional alkyne groups for immobilization. |

Enabling Research in Nuclear Hyperpolarization and Magnetic Resonance Enhancement

Nuclear magnetic resonance (NMR) spectroscopy and its imaging counterpart, magnetic resonance imaging (MRI), are powerful analytical techniques, but they suffer from inherently low sensitivity due to the small population differences between nuclear spin states at thermal equilibrium. acs.org Hyperpolarization methods are a class of techniques designed to dramatically increase this population difference, leading to signal enhancements of several orders of magnitude. acs.organr.fr

Parahydrogen-induced polarization (PHIP) is a particularly effective and versatile hyperpolarization technique. nih.govnih.gov It utilizes parahydrogen, a nuclear spin isomer of H₂ where the two proton spins are in an antiparallel (singlet) state. During a catalytic hydrogenation reaction, the two hydrogen atoms from a single parahydrogen molecule are added in a pairwise fashion across an unsaturated bond (such as a double or triple bond). rsc.orgacs.org This process breaks the magnetic symmetry of the proton pair, converting the latent singlet spin order into observable, strongly enhanced NMR signals in the resulting product molecule. nih.gov

This compound is an ideal precursor molecule for PHIP-based hyperpolarization. Its two terminal alkyne groups serve as hydrogenation sites. The catalytic addition of parahydrogen across these triple bonds converts this compound into hyperpolarized dipropyl oxalate. This massive signal enhancement allows for the detection of the molecule at concentrations far below the normal detection limits of NMR.

This application has profound implications for various research fields. The hyperpolarized signal of the resulting dipropyl oxalate could be used to trace metabolic pathways, monitor reaction kinetics in real-time, or develop highly sensitive MRI contrast agents. nih.gov Research has demonstrated the successful use of other propargyl-containing molecules, such as propargyl-modified amino acids and choline (B1196258) derivatives, as efficient substrates for generating hyperpolarized signals, underscoring the potential of this compound in this advanced field. nih.govacs.orgnih.gov

| Precursor Molecule | Hydrogenation Product | Typical Signal Enhancement Factor | Research Application Area |

|---|---|---|---|

| Phenylacetylene | Styrene / Ethylbenzene | 10² - 10³ | Mechanistic studies of hydrogenation catalysis. acs.org |

| Propyne | Propylene / Propane | 10² - 10³ | Heterogeneous catalysis studies, gas-phase MRI. rsc.org |

| Propargyl-tyrosine labeled peptide | Allyl-tyrosine labeled peptide | > 10³ | Biomolecular NMR, protein structure and dynamics. nih.govacs.org |